1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-5-6(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQYRGXVCPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.
1. Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C11H6ClF3N2O2
- Molecular Weight : 292.63 g/mol
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoroacetic anhydride under controlled conditions. The synthesis process has been documented in various studies, highlighting the efficiency of different synthetic routes.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses strong inhibitory effects against Gram-positive bacteria, with low toxicity towards human cells. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
4. Mechanistic Studies
Mechanistic investigations have revealed that the biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in cell growth and apoptosis. For example, it has been shown to inhibit the Akt/mTOR pathway, which is crucial for cancer cell survival .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
Case Study 2: Antimicrobial Testing
In another study, various concentrations of the compound were tested against Staphylococcus aureus and Bacillus subtilis. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| PC3 (Prostate) | 10 | Inhibition of Akt/mTOR pathway |
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Toxicity to Human Cells |
|---|---|---|
| Staphylococcus aureus | 32 | Low toxicity |
| Bacillus subtilis | 32 | Low toxicity |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, as selective androgen receptor modulators (SARMs). These compounds are being investigated for their ability to treat androgen-dependent cancers such as prostate cancer. The compound's structure allows it to interact selectively with androgen receptors, potentially leading to fewer side effects compared to traditional therapies .
1.2 Anti-inflammatory Activity
Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The specific mechanism involves blocking the enzyme's active site, thereby reducing the production of pro-inflammatory mediators. This makes compounds like this compound candidates for further development in treating inflammatory diseases .
1.3 Neuroprotective Effects
Emerging studies suggest that certain pyrazole derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. The specific mechanisms remain under investigation, but the structural characteristics of pyrazoles are believed to contribute to their neuroprotective capabilities .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against a range of broadleaf weeds. The mechanism of action typically involves the inhibition of key metabolic pathways in plants, leading to growth suppression and eventual death of the target species. Field trials have demonstrated its effectiveness in various crop systems, making it a valuable candidate for developing new herbicides .
2.2 Plant Growth Regulators
In addition to herbicidal applications, there is potential for using pyrazole derivatives as plant growth regulators. These compounds may influence plant growth patterns by modulating hormonal pathways or stress responses, thereby enhancing crop yields under suboptimal conditions .
Comparative Analysis of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Selective modulation of androgen receptors | Targeted cancer therapy with reduced side effects |
| Inhibition of COX enzymes | Anti-inflammatory treatments | |
| Neuroprotection through oxidative stress reduction | Potential treatment for neurodegenerative diseases | |
| Agricultural | Inhibition of metabolic pathways in weeds | Effective weed control |
| Modulation of plant growth hormones | Enhanced crop yields |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited prostate cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent for androgen-dependent malignancies .
- Herbicidal Efficacy : Field trials reported significant reductions in weed populations when applying formulations containing this compound, indicating its practical utility in agricultural settings .
Comparison with Similar Compounds
Halogen Substitution on the Phenyl Ring
Key Observations :
Substituent Variations on the Pyrazole Core
Key Observations :
- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (target compound) increases electron-withdrawing effects compared to -CF₂H (176969-34-9), affecting reactivity in nucleophilic substitutions .
- Methyl Groups : 3,5-Dimethyl substitution (113808-90-5) reduces acidity of the -COOH group compared to the target compound .
Complex and Fused Ring Systems
Key Observations :
- Heteroaromatic Substituents : Pyridinyl groups (CAS in ) may improve solubility but reduce membrane permeability compared to phenyl .
Preparation Methods
Synthesis via Ester Hydrolysis
A widely reported method involves the preparation of the corresponding pyrazole-4-carboxylate ester, followed by hydrolysis under basic conditions to yield the target carboxylic acid.
- Starting Materials: The pyrazole ester derivative, often 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylate.
- Reagents: Lithium hydroxide or sodium hydroxide as the base.
- Solvent: Tetrahydrofuran (THF) or a mixture of water and alcohol/ether.
- Conditions: Reaction temperatures range from 10 °C to 70 °C, with reaction times from 0.5 to 2 hours.
- Workup: Acidification of the reaction mixture with hydrochloric acid to pH ~5, followed by filtration and washing to isolate the acid.
- Dissolution of the ester (4.0 g, 18.0 mmol) in THF (20 mL),
- Addition of lithium hydroxide (1.72 g, 0.72 mol),
- Heating at 70 °C for 2 hours,
- Concentration under reduced pressure,
- Acidification with HCl,
- Filtration and washing to yield the acid as a white crystalline solid with ~89% yield and melting point 133–134 °C.
Preparation via Direct Acid Halide Formation and Subsequent Amidation
Another advanced synthetic approach involves the conversion of the carboxylic acid intermediate to the corresponding acid halide, which then undergoes condensation with substituted anilines to form benzamide derivatives. This method can be adapted for the preparation of the acid itself by controlling the reaction steps.
-
- Reagents: Phosphorus trichloride, phosphorus pentachloride, or other acid halide reagents.
- Solvents: Benzene, toluene, or hexane.
- Conditions: Molar ratio of acid to acid halide reagent typically 1:2 to 1:5, reaction temperature 50 °C to reflux, reaction time 1–10 hours.
- This step can simultaneously oxidize pyrazoline intermediates to pyrazole rings, simplifying the process and reducing environmental impact.
-
- Reaction of the acid halide with substituted aniline in the presence of an acid-binding agent or acid-free conditions.
- Solvents: Dichloromethane, chloroform, toluene, acetonitrile, or ethyl acetate.
- Temperature: -10 °C to reflux.
- Time: 1–10 hours.
- Yields are high due to efficient conversion and simplified purification.
This method offers advantages such as fewer reaction steps, higher yields, and environmental benefits by avoiding traditional oxidants and acid-binding agents.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Hydrolysis under basic conditions is preferred over acidic hydrolysis due to higher yields and milder conditions, producing the acid in crystalline form suitable for further use.
- The acid halide intermediate can be efficiently prepared with phosphorus-based chlorinating agents, enabling simultaneous oxidation of pyrazoline to pyrazole, streamlining the synthesis.
- The use of acid halide intermediates reduces the need for acid-binding agents such as pyridine or methylsulfonyl chloride, lowering environmental impact and synthesis costs.
- Recycling of by-product hydrochloric acid is feasible, improving the sustainability of the process.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or recrystallization ensures high purity products.
Q & A
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and hydrolysis. For example:
- Step 1 : Suzuki-Miyaura coupling of a halogenated pyrazole intermediate with 2-chlorophenylboronic acid using Pd(OAc)₂ and XPhos ligand in tert-butanol with Cs₂CO₃ as base (40–100°C, inert atmosphere) .
- Step 2 : Hydrolysis of the ester intermediate (e.g., methyl ester) to the carboxylic acid using concentrated HCl (36.5%) in water at 93–96°C for 17 hours .
- Yield Optimization : Adjust catalyst loading (0.5–2 mol% Pd) and reaction time (5–24 hours) to improve efficiency.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For analogous pyrazole-carboxylic acids, monoclinic systems (e.g., P2/c space group) with parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° are reported .
- NMR/FTIR : Confirm functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹ in IR; pyrazole proton signals at δ 7.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry : ESI-MS (e.g., m/z 311.1 [M+1] for related analogs) and LCMS (>94% purity) validate molecular weight and purity .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO) or with base (e.g., NaHCO₃) to form carboxylate salts .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or decarboxylation. Avoid prolonged exposure to light or high humidity .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron distribution. The trifluoromethyl group enhances electrophilicity at C4, while the 2-chlorophenyl moiety influences π-π stacking .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylic acid group often forms hydrogen bonds with active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite Screening : Use LC-HRMS to detect degradation products or active metabolites that may skew results .
- Control Experiments : Validate assay conditions with known inhibitors/agonists to rule off-target effects .
Q. How does crystallography data inform structure-activity relationships (SAR)?
- Torsion Angles : Adjust substituents (e.g., Cl vs. CF₃) to modulate dihedral angles between pyrazole and aryl rings, affecting steric bulk and target binding .
- Hydrogen Bonding : Carboxylic acid groups in analogs (e.g., 5-(3-chlorophenoxy) derivatives) form robust H-bonds with Lys or Arg residues in protein targets .
Q. What mechanistic insights exist for its participation in cross-coupling reactions?
- Catalytic Cycle : Pd⁰/Pdᴵᴵ intermediates facilitate oxidative addition with aryl halides. XPhos ligands enhance steric protection, reducing side reactions .
- Rate-Limiting Steps : Base-assisted transmetallation (e.g., Cs₂CO₃) is critical for Suzuki coupling efficiency .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Analogs
| Parameter | Value (Analog from ) |
|---|---|
| Space Group | P2/c |
| a (Å) | 13.192 |
| b (Å) | 8.817 |
| c (Å) | 30.012 |
| β (°) | 102.42 |
| V (ų) | 3409.1 |
| Z | 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
